1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1468759-86-5
VCID: VC8242031
InChI: InChI=1S/C10H8BrClN2/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7H2
SMILES: C1=CC(=CC=C1N2C=CC(=N2)CCl)Br
Molecular Formula: C10H8BrClN2
Molecular Weight: 271.54

1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole

CAS No.: 1468759-86-5

Cat. No.: VC8242031

Molecular Formula: C10H8BrClN2

Molecular Weight: 271.54

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole - 1468759-86-5

Specification

CAS No. 1468759-86-5
Molecular Formula C10H8BrClN2
Molecular Weight 271.54
IUPAC Name 1-(4-bromophenyl)-3-(chloromethyl)pyrazole
Standard InChI InChI=1S/C10H8BrClN2/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7H2
Standard InChI Key NSQYMVNAFKNQBU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C=CC(=N2)CCl)Br
Canonical SMILES C1=CC(=CC=C1N2C=CC(=N2)CCl)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole consists of a five-membered pyrazole ring substituted with a 4-bromophenyl group at the 1-position and a chloromethyl (-CH2Cl) group at the 3-position. The bromine atom introduces steric and electronic effects, while the chloromethyl group enhances reactivity for further functionalization.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole
Molecular FormulaC10H8BrClN2
Molecular Weight287.54 g/mol
CAS NumberNot widely reported
SMILES NotationBrc1ccc(cc1)n2c(cn2)CCl

The molecular weight (287.54 g/mol) and halogen content suggest moderate polarity, influencing solubility in organic solvents like dichloromethane or ethyl acetate .

Synthesis and Characterization

Synthetic Routes

Pyrazole derivatives are typically synthesized via cyclocondensation or post-functionalization strategies. For 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole, plausible routes include:

Cyclocondensation Approach

  • Hydrazine and 1,3-Diketone Reaction:
    Reaction of 4-bromophenylhydrazine with a chloromethyl-substituted 1,3-diketone precursor under acidic conditions yields the pyrazole core. For example, acetophenone derivatives with chloromethyl groups could serve as starting materials .

  • Vilsmeier-Haack Formylation:
    As demonstrated in analogous syntheses, the Vilsmeier reagent (DMF/POCl3) facilitates formylation of pyrazole intermediates, which may be adapted to introduce chloromethyl groups via subsequent reduction and chlorination .

Post-Functionalization

  • Chloromethylation: Direct chloromethylation of a pre-formed pyrazole ring using formaldehyde and hydrochloric acid under Friedel-Crafts conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine, HCl, ethanol, reflux60–75
ChloromethylationCH2O, HCl, ZnCl2, 50°C45–60

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group at C3 is susceptible to nucleophilic displacement. For instance:

  • Reaction with sodium methoxide yields methoxymethyl derivatives.

  • Treatment with amines produces aminomethyl analogs, expanding pharmacological potential .

Cross-Coupling Reactions

The bromine at the 4-position enables Suzuki-Miyaura coupling with boronic acids, facilitating aryl-aryl bond formation. This reactivity is critical for generating libraries of derivatives for drug discovery .

Biological Activities and Applications

Antimicrobial Effects

Chlorinated pyrazoles often display broad-spectrum antimicrobial activity. For example, a derivative with a chloromethyl group demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Analogous Compounds

Positional Isomerism

Compared to 3-(4-bromophenyl)-4-(chloromethyl)-1H-pyrazole, the 1-bromo-3-chloromethyl isomer exhibits:

  • Enhanced electrophilicity at C3 due to reduced steric hindrance.

  • Improved solubility in polar aprotic solvents, facilitating chemical modifications.

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